molecular formula C18H27N5O B12238554 5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Cat. No.: B12238554
M. Wt: 329.4 g/mol
InChI Key: PFPFIWULKNMDGE-UHFFFAOYSA-N
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Description

The compound 5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic molecule that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrimidine ring fused with a cyclopentane ring and a pyrrolo-pyrrole moiety, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrimidine ring, followed by the cyclopentane ring fusion, and finally the pyrrolo-pyrrole moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols

Scientific Research Applications

5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide: has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst or reagent in chemical processes.

Mechanism of Action

The mechanism of action of 5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with receptors in the nervous system, affecting neurotransmission and potentially treating neurological disorders.

Comparison with Similar Compounds

5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for research and development in various scientific disciplines.

Properties

Molecular Formula

C18H27N5O

Molecular Weight

329.4 g/mol

IUPAC Name

2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-propan-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide

InChI

InChI=1S/C18H27N5O/c1-11(2)19-18(24)23-9-13-7-22(8-14(13)10-23)17-15-5-4-6-16(15)20-12(3)21-17/h11,13-14H,4-10H2,1-3H3,(H,19,24)

InChI Key

PFPFIWULKNMDGE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C(=O)NC(C)C

Origin of Product

United States

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